[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
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Overview
Description
[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a piperazine ring substituted with a dichlorophenyl group and a morpholine ring, making it a unique structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves the reaction of 2,4-dichlorophenylpiperazine with morpholine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and morpholine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating various diseases, including neurological disorders and infections .
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action of [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic drug that shares a similar piperazine structure.
Cariprazine: Another antipsychotic with a related chemical framework.
Quetiapine: Atypical antipsychotic with a piperazine moiety.
Uniqueness
What sets [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone apart from these similar compounds is its unique combination of the dichlorophenyl and morpholine groups. This distinct structure imparts different pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C15H19Cl2N3O2 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-1-2-14(13(17)11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2 |
InChI Key |
ZVSJDUNUGMVNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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